molecular formula C9H15N5 B14605280 N'-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide CAS No. 61139-94-4

N'-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide

Cat. No.: B14605280
CAS No.: 61139-94-4
M. Wt: 193.25 g/mol
InChI Key: XTIMUOQBRMLSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of dimethyl groups at the 5 and 6 positions of the triazine ring and a dimethylethanimidamide group attached to the nitrogen at the 3 position.

Properties

CAS No.

61139-94-4

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

N'-(5,6-dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide

InChI

InChI=1S/C9H15N5/c1-6-7(2)12-13-9(10-6)11-8(3)14(4)5/h1-5H3

InChI Key

XTIMUOQBRMLSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=N1)N=C(C)N(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with N,N-dimethylethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide can be compared with other similar compounds, such as:

The uniqueness of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide lies in its specific structure and the presence of the dimethylethanimidamide group, which imparts unique chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.